molecular formula C17H14FN3 B6347776 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine CAS No. 1354926-97-8

4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine

Cat. No.: B6347776
CAS No.: 1354926-97-8
M. Wt: 279.31 g/mol
InChI Key: GHIDZONIUABNHB-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a 2-fluorophenyl group at the 4-position and a 2-methylphenyl group at the 6-position

Properties

IUPAC Name

4-(2-fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3/c1-11-6-2-3-7-12(11)15-10-16(21-17(19)20-15)13-8-4-5-9-14(13)18/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIDZONIUABNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and 2-methylaniline.

    Formation of Pyrimidine Ring: The pyrimidine ring is formed through a cyclization reaction involving the condensation of the starting materials with a suitable reagent, such as formamidine acetate.

    Substitution Reactions: The 2-fluorophenyl and 2-methylphenyl groups are introduced through substitution reactions, often using halogenated derivatives of the respective aromatic compounds.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine may involve large-scale batch or continuous processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Common industrial techniques include:

    Automated Reactors: Use of automated reactors to control reaction conditions precisely.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Process Optimization: Continuous monitoring and optimization of reaction parameters to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution Reagents: Halogenated derivatives, organometallic reagents, and other nucleophiles or electrophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of N-oxides or quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials, such as polymers or advanced composites, due to its aromatic nature and stability.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The aromatic structure allows for potential intercalation into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine: Lacks the 2-methyl group, which may affect its chemical and biological properties.

    4-Phenyl-6-(2-methylphenyl)pyrimidin-2-amine: Lacks the 2-fluoro group, which may influence its reactivity and interactions.

    4-(2-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine: Substitution of fluorine with chlorine, leading to different chemical behavior.

Uniqueness

4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is unique due to the presence of both the 2-fluorophenyl and 2-methylphenyl groups, which confer distinct chemical and biological properties

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